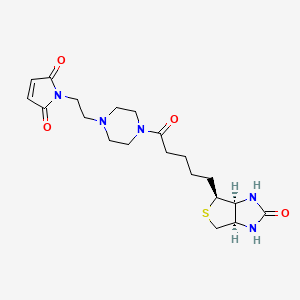

Biotin-PE-maleimide

Beschreibung

BenchChem offers high-quality Biotin-PE-maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PE-maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H29N5O4S |

|---|---|

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

1-[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]piperazin-1-yl]ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1 |

InChI-Schlüssel |

RJVIONPMLBWCHV-DOXZYTNZSA-N |

Isomerische SMILES |

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Kanonische SMILES |

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biotin-PEG-maleimide solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Biotin-PEG-Maleimide

For researchers, scientists, and professionals in drug development, Biotin-PEG-maleimide is a critical reagent for bioconjugation. Its utility in linking biotin to thiol-containing molecules is unparalleled for applications ranging from immunoassays to targeted drug delivery. This guide provides a comprehensive overview of its solubility and stability, crucial parameters for successful and reproducible experimental outcomes.

Understanding Biotin-PEG-Maleimide

Biotin-PEG-maleimide is a heterobifunctional crosslinker. It consists of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a polyethylene glycol (PEG) spacer that enhances water solubility and reduces steric hindrance, and a maleimide group that reacts specifically with sulfhydryl (thiol) groups.[1][2][3] The PEG linker not only improves the solubility of the entire conjugate but can also help prevent aggregation of labeled proteins in solution.[4][5]

Solubility Characteristics

The solubility of Biotin-PEG-maleimide is a key consideration for its effective use in aqueous buffers and organic solvents. The presence of the hydrophilic PEG chain generally imparts good water solubility.

Table 1: Solubility of Biotin-PEG-Maleimide in Various Solvents

| Solvent | Solubility | Notes |

| Water / Aqueous Buffers | Soluble | A specific example, EZ-Link Maleimide-PEG2-Biotin, has a maximum solubility of ≥ 25mg/mL in water or buffer. |

| Dimethylsulfoxide (DMSO) | Soluble | Often used to prepare concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | Another common solvent for creating stock solutions. |

| Dichloromethane (DCM) / Methylene Chloride | Soluble | |

| Chloroform | Soluble | |

| Alcohol | Less Soluble | |

| Toluene | Less Soluble | |

| Ether | Not Soluble |

Stability Profile

The stability of Biotin-PEG-maleimide is primarily dictated by the maleimide group, which is susceptible to hydrolysis. Understanding the factors that affect its stability is crucial for ensuring efficient conjugation.

pH-Dependent Stability

The maleimide group's stability is highly dependent on pH. It reacts efficiently and specifically with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it non-reactive towards sulfhydryl groups. This hydrolysis can also lead to unwanted reactions with primary amines. At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than an amine.

Stability in Solution

Aqueous stock solutions of Biotin-PEG-maleimide are not recommended for long-term storage due to the hydrolysis of the maleimide moiety. For storage, it is best to prepare concentrated stock solutions in anhydrous (dry) organic solvents like DMSO or DMF. When handled properly to exclude moisture, these stock solutions can be stable for several months at -20°C.

Temperature and Storage

For long-term storage, Biotin-PEG-maleimide powder should be stored at -20°C or lower and protected from moisture. Some suppliers recommend storage at 4°C with a desiccant. It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

Table 2: Stability and Reactivity of Biotin-PEG-Maleimide under Various Conditions

| Condition | Effect on Stability and Reactivity |

| pH 6.5 - 7.5 | Optimal pH for specific reaction with sulfhydryl groups to form stable thioether bonds. |

| pH > 7.5 | Increased rate of maleimide hydrolysis and potential for reaction with primary amines. |

| Aqueous Solution | Prone to hydrolysis; not suitable for long-term storage. |

| Anhydrous DMSO/DMF | Can be stored as a concentrated stock solution for several months at -20°C with proper handling to exclude moisture. |

| Storage Temperature | Recommended at -20°C for long-term storage of the solid product. |

Stability of the Thioether Conjugate

While the thioether bond formed between the maleimide and a thiol is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. The stability of this bond can be influenced by the local microenvironment. Interestingly, hydrolysis of the succinimide ring in the maleimide-thiol adduct can occur post-conjugation, and this ring-opened product is more stable and resistant to cleavage. Strategies such as ultrasonication have also been explored to increase the stability of maleimide-thiol conjugates by promoting this ring-opening hydrolysis. In some cases, maleimide-PEG conjugates have shown deconjugation in the presence of reducing agents like glutathione (GSH).

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO or DMF

-

Equilibrate the vial of Biotin-PEG-maleimide to room temperature before opening.

-

Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 100-200 mM).

-

Mix well until the reagent is completely dissolved.

-

Store the stock solution at -20°C, carefully protected from moisture. For frequent use, it can be stored at 4°C for a few days.

General Protocol for Biotinylation of a Thiol-Containing Protein

-

Prepare the Protein:

-

Dissolve the protein to be modified in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS).

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

Note: Avoid buffers containing sulfhydryl compounds like DTT, as they will compete for reaction with the maleimide.

-

-

Prepare the Biotin-PEG-Maleimide Working Solution:

-

Immediately before use, dilute the concentrated stock solution of Biotin-PEG-maleimide into the reaction buffer. Alternatively, dissolve the solid reagent directly in the buffer.

-

-

Conjugation Reaction:

-

Add the Biotin-PEG-maleimide solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point for protein solutions with a concentration greater than 2 mg/mL. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for two hours or overnight at 4°C.

-

-

Removal of Excess Reagent:

-

After the incubation, the non-reacted Biotin-PEG-maleimide can be removed by size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Visualizations

Caption: General structure of a Biotin-PEG-Maleimide molecule.

Caption: Reaction of Biotin-PEG-Maleimide with a sulfhydryl group.

Caption: Hydrolysis pathway of the maleimide group.

Caption: A typical experimental workflow for biotinylation.

References

An In-depth Technical Guide to Biotin-PEG-maleimide: Molecular Weight Variations, Bioconjugation Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG-maleimide reagents, focusing on their molecular weight variations and their critical role in bioconjugation. This document offers detailed experimental protocols for their use in labeling, purification, and analysis of proteins and other biomolecules. Furthermore, it illustrates key chemical reactions, experimental workflows, and a relevant signaling pathway to provide a complete picture of the utility of these reagents in research and drug development.

Introduction to Biotin-PEG-maleimide

Biotin-PEG-maleimide is a heterobifunctional crosslinker that combines the high-affinity binding of biotin to avidin or streptavidin with the specific reactivity of a maleimide group towards sulfhydryl (-SH) groups. The polyethylene glycol (PEG) spacer arm enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes immunogenicity. These properties make Biotin-PEG-maleimide an invaluable tool for a wide range of applications, including protein labeling, immunoassays, affinity purification, and targeted drug delivery.[1][2]

The maleimide moiety reacts specifically with free sulfhydryl groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][4] The biotin group serves as a powerful tag for detection, purification, or immobilization of the labeled molecule.

Molecular Weight Variations

Biotin-PEG-maleimide reagents are available in a variety of molecular weights, primarily determined by the length of the PEG linker. The choice of PEG linker length is critical as it can influence the solubility, flexibility, and steric accessibility of the biotin tag. Longer PEG chains can be advantageous in applications where steric hindrance between the biotin and its binding protein (avidin/streptavidin) or between the conjugated molecule and its target is a concern.

Below is a summary of commercially available Biotin-PEG-maleimide variations with their corresponding molecular weights.

| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) |

| Biotin-PEG2-maleimide | 2 | 525.62[1] |

| Biotin-PEG3-maleimide | 3 | 569.67 |

| Biotin-PEG4-maleimide | 4 | 613.72 |

| Biotin-PEG-maleimide | ~22 (1 kDa PEG) | ~1000 |

| Biotin-PEG-maleimide | ~45 (2 kDa PEG) | ~2000 |

| Biotin-PEG-maleimide | ~77 (3.4 kDa PEG) | ~3400 |

| Biotin-PEG-maleimide | ~113 (5 kDa PEG) | ~5000 |

Note: For larger PEG chains, the molecular weight is often an average, as indicated by the "~" symbol.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Biotin-PEG-maleimide.

This protocol describes the general procedure for labeling a protein containing free sulfhydryl groups with Biotin-PEG-maleimide.

Materials:

-

Protein of interest with at least one free cysteine residue.

-

Biotin-PEG-maleimide reagent.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other sulfhydryl-free buffer at pH 6.5-7.5.

-

Reducing agent (optional, for exposing buried sulfhydryls): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Desalting column or dialysis cassette for purification.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the Biotin-PEG-maleimide.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

If the protein's sulfhydryl groups are in disulfide bonds, they may need to be reduced. Incubate the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

If a reducing agent was used, it must be removed before adding the maleimide reagent. This can be achieved using a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the Biotin-PEG-maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved Biotin-PEG-maleimide to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Purification:

-

Remove the unreacted Biotin-PEG-maleimide by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

-

-

Characterization:

-

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

This protocol outlines the purification of a biotinylated protein from a complex mixture using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample.

-

Streptavidin-conjugated agarose or magnetic beads.

-

Binding/Wash Buffer: PBS with 0.1% Tween-20.

-

Elution Buffer:

-

For denaturing elution: 0.1 M glycine, pH 2.8.

-

For competitive elution: Binding/Wash Buffer containing 2-10 mM free biotin.

-

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer. For each wash, centrifuge or use a magnetic stand to pellet the beads, then discard the supernatant.

-

-

Binding:

-

Add the biotinylated protein sample to the washed beads.

-

Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated protein to bind to the streptavidin.

-

-

Washing:

-

Pellet the beads and discard the supernatant containing unbound proteins.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Denaturing Elution: Add the low pH glycine buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5).

-

Competitive Elution: Add the biotin-containing elution buffer to the beads and incubate for 1-2 hours at room temperature or overnight at 4°C. Pellet the beads and collect the supernatant. This method is advantageous for preserving the native structure and function of the protein.

-

This protocol is used to identify proteins that interact with a biotinylated "bait" protein.

Materials:

-

Biotinylated bait protein.

-

Cell lysate or protein mixture containing potential "prey" proteins.

-

Streptavidin-conjugated beads.

-

Lysis Buffer (e.g., RIPA buffer).

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE sample buffer.

Procedure:

-

Bait Protein Immobilization:

-

Incubate the biotinylated bait protein with streptavidin beads as described in the purification protocol (steps 1 and 2).

-

-

Interaction:

-

After immobilizing the bait protein, wash the beads to remove any unbound bait.

-

Add the cell lysate or protein mixture to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute the entire complex (bait and interacting prey proteins).

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies specific to the expected prey proteins.

-

Visualizations

Caption: Biotin-PEG-Maleimide reacts with a thiol group to form a stable conjugate.

Caption: General workflow for protein biotinylation and subsequent analysis.

Biotinylation strategies, such as proximity-dependent biotin identification (BioID), are employed to map the protein-protein interaction networks of signaling molecules like the Epidermal Growth Factor Receptor (EGFR). In this approach, EGFR is fused to a biotin ligase. Upon activation of the EGFR signaling pathway, proteins that come into close proximity with the receptor are biotinylated. These biotinylated proteins can then be isolated and identified, providing a snapshot of the EGFR interactome.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

References

The Strategic Role of the PEG Linker in Biotin-PEG-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin-PEG-maleimide is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, diagnostics, and targeted therapeutics. This molecule uniquely combines the high-affinity binding of biotin to avidin and streptavidin with the specific reactivity of the maleimide group toward sulfhydryl moieties. At the heart of this molecule's versatility and efficacy lies the polyethylene glycol (PEG) linker. This technical guide elucidates the critical functions of the PEG linker, detailing its impact on the physicochemical properties of conjugates, and provides practical guidance on its application. Through an examination of its role in enhancing solubility, modulating pharmacokinetics, and overcoming steric challenges, this document serves as a comprehensive resource for professionals in the field.

Introduction: The Architecture of a Versatile Crosslinker

Biotin-PEG-maleimide is a tripartite molecule designed for the precise chemical ligation of biomolecules. Its structure consists of:

-

A Biotin Moiety: A vitamin with an exceptionally high affinity for avidin and streptavidin (Kd ≈ 10-15 M), enabling robust and specific non-covalent interactions for detection, purification, and assembly.[1]

-

A Maleimide Group: A sulfhydryl-reactive functional group that forms a stable thioether bond with cysteine residues in proteins and peptides, typically under mild physiological conditions (pH 6.5-7.5).[2]

-

A Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic polymer chain that covalently connects the biotin and maleimide groups.

The strategic incorporation of the PEG linker is not merely for spacing; it imparts a range of beneficial properties to the crosslinker and the resulting bioconjugate, which are pivotal for the success of numerous applications.

The Multifaceted Role of the PEG Linker

The PEG linker is a critical determinant of the overall performance of Biotin-PEG-maleimide in various biochemical and biomedical applications. Its primary roles include enhancing solubility, reducing immunogenicity and aggregation, providing a flexible spacer to mitigate steric hindrance, and improving the pharmacokinetic profile of therapeutic conjugates.

Enhanced Solubility and Reduced Aggregation

A significant challenge in bioconjugation is the often-poor aqueous solubility of one or more components, particularly small molecule drugs or certain proteins. PEG is a highly hydrophilic polymer that, when incorporated into a conjugate, can significantly increase its overall water solubility.[3] This property is crucial for preventing the aggregation of labeled antibodies and other proteins, especially during storage and in physiological environments.[4]

Reduction of Immunogenicity

The PEG chain can create a hydrophilic shield around the conjugated molecule, a process known as "PEGylation." This shield can mask immunogenic epitopes on the surface of proteins, thereby reducing their recognition by the immune system. This "stealth" effect is particularly valuable in the development of therapeutic proteins and antibody-drug conjugates (ADCs), as it can lead to a decreased immune response and prolonged circulation times.

Mitigation of Steric Hindrance

The biotin-binding pocket of avidin and streptavidin is located approximately 9 Å below the protein surface.[1] For a biotinylated molecule to bind effectively, the biotin moiety must be accessible. The PEG linker acts as a flexible spacer arm, extending the biotin away from the surface of the conjugated molecule. This physical separation overcomes potential steric hindrance that might otherwise prevent or weaken the biotin-streptavidin interaction, especially when biotin is attached to bulky molecules like antibodies or nanoparticles. The length of the PEG linker can be modulated to optimize this spacing for different applications.

Improved Pharmacokinetics

In the context of drug development, particularly for ADCs, the PEG linker plays a crucial role in modulating the pharmacokinetic properties of the conjugate. The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, resulting in a longer circulation half-life in the body. This extended presence in the bloodstream can enhance the therapeutic efficacy of the drug by increasing its exposure to the target site.

Quantitative Impact of the PEG Linker

While the qualitative benefits of PEGylation are well-established, the quantitative effects are highly dependent on the specific application, the nature of the conjugated molecule, and the length of the PEG chain. The following tables summarize key quantitative parameters influenced by the PEG linker.

| Property | Effect of PEG Linker | Quantitative Insight | Reference(s) |

| Solubility | Increases aqueous solubility of the conjugate. | PEGylation has been shown to significantly enhance the solubility of hydrophobic drugs and proteins, preventing aggregation. | |

| Binding Affinity | Can influence the binding kinetics of biotin to streptavidin. | The dissociation constant (Kd) for the biotin-streptavidin interaction is approximately 10-15 M. While the PEG linker is essential to overcome steric hindrance, excessively long linkers may slightly decrease the binding affinity. | |

| Immunogenicity | Reduces the immunogenic potential of the conjugate. | The "stealth" effect of the PEG shield can lead to a significant reduction in antibody recognition and subsequent immune clearance. | |

| Pharmacokinetics | Increases the in vivo half-life of the conjugate. | In ADC development, longer PEG linkers have been shown to decrease the clearance rate, thereby extending the circulation time. |

Experimental Protocols

The successful application of Biotin-PEG-maleimide hinges on optimized experimental protocols. Below are detailed methodologies for key experiments.

Protocol for Antibody Biotinylation using Biotin-PEG-Maleimide

This protocol outlines the steps for conjugating a maleimide-functionalized Biotin-PEG linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

-

Antibody to be labeled

-

Biotin-PEG-maleimide

-

Reducing agent (e.g., TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous DMSO

-

Quenching solution (e.g., L-cysteine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Buffer Exchange:

-

Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as residual TCEP will react with the maleimide.

-

-

Preparation of Biotin-PEG-Maleimide Solution:

-

Immediately before use, dissolve the Biotin-PEG-maleimide in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-maleimide solution to the reduced antibody solution.

-

Mix gently and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching solution such as L-cysteine to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted Biotin-PEG-maleimide and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm conjugation (indicated by a shift in molecular weight) and assess purity. Mass spectrometry can be used to determine the degree of labeling.

-

Protocol for Pull-Down Assay using a Biotinylated Bait Protein

This protocol describes the use of a biotinylated protein to "pull down" interacting prey proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing potential prey proteins

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution containing free biotin)

Procedure:

-

Immobilization of Bait Protein:

-

Incubate the biotinylated bait protein with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Wash the beads several times with Wash Buffer to remove any unbound bait protein.

-

-

Incubation with Prey Proteins:

-

Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the proteins and release them from the beads. Alternatively, a competitive elution with a high concentration of free biotin can be used for non-denaturing elution.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody specific to the suspected prey protein, or by mass spectrometry to identify unknown interacting partners.

-

Visualizing Workflows and Pathways

Biotin-PEG-Maleimide Structure and Conjugation

Caption: Chemical structure and conjugation reaction of Biotin-PEG-maleimide.

Pull-Down Assay Workflow

Caption: Experimental workflow for a pull-down assay using a biotinylated bait protein.

Targeted Drug Delivery via Biotin Receptor

Caption: Signaling pathway for targeted drug delivery using a biotin-PEG conjugate.

Conclusion

The polyethylene glycol linker in Biotin-PEG-maleimide is a pivotal component that extends the utility of this crosslinker far beyond a simple covalent linkage. Its inherent properties of hydrophilicity, biocompatibility, and flexibility are strategically leveraged to enhance the performance of bioconjugates in a multitude of applications. By improving solubility, reducing immunogenicity, mitigating steric hindrance, and favorably modulating pharmacokinetic profiles, the PEG linker enables researchers and drug developers to design more effective and robust bioconjugates. A thorough understanding of the role of the PEG linker is therefore essential for the rational design and successful implementation of experiments and therapeutics utilizing Biotin-PEG-maleimide.

References

A Technical Guide to Biotin-PEG-Maleimide: Principles and Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Biotin-PEG-maleimide, a versatile heterobifunctional crosslinker essential for bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and data to empower researchers in their scientific endeavors.

Introduction to Biotin-PEG-Maleimide

Biotin-PEG-maleimide is a chemical reagent used to attach a biotin label to proteins, peptides, and other molecules containing a free sulfhydryl group.[1][2] It consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer of varying lengths, and a maleimide group that specifically reacts with sulfhydryl groups.[2][3] This combination of features makes it an invaluable tool in various applications, including protein labeling, immunoassays, affinity chromatography, and targeted drug delivery.[1]

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial for preventing the aggregation of labeled proteins. Furthermore, the spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.

Chemical Properties and Reaction Mechanism

Biotin-PEG-maleimide is a linear heterobifunctional reagent. The maleimide group reacts with the sulfhydryl group (thiol, -SH) of a cysteine residue via a Michael addition reaction, forming a stable, covalent thioether bond. This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines. Above pH 7.5, the maleimide group can exhibit undesirable cross-reactivity with primary amines, such as the side chain of lysine residues.

Below is a diagram illustrating the chemical structure of Biotin-PEG-Maleimide.

Caption: Chemical structure of Biotin-PEG-maleimide.

The following diagram illustrates the reaction between a maleimide group and a sulfhydryl group.

Caption: Thiol-maleimide conjugation reaction.

Quantitative Data Summary

The properties of Biotin-PEG-maleimide can vary depending on the length of the PEG spacer. The following tables summarize key quantitative data for commercially available variants.

Table 1: Physicochemical Properties of Biotin-PEG-Maleimide Variants

| Property | Biotin-PEG2-Maleimide | Biotin-PEG3-Maleimide | Biotin-PEG11-Maleimide | Biotin-PEG (5k)-Maleimide |

| Molecular Weight ( g/mol ) | ~525.62 | 569.67 | 922.1 | ~5000 |

| Spacer Arm Length (Å) | ~20 | - | - | - |

| Solubility | Water, DMSO, DMF | DMSO, DMF | Water, DMSO, DCM, DMF | Water, aqueous buffer, chloroform, methylene chloride, DMF, DMSO |

| Purity | - | >90% | 98% | >95% |

Table 2: Reaction and Storage Conditions

| Parameter | Recommended Condition |

| Reaction pH | 6.5 - 7.5 |

| Molar Excess (Reagent:Protein) | 5- to 20-fold |

| Reaction Time | 2 hours to overnight |

| Reaction Temperature | Room temperature or on ice |

| Storage Temperature (Solid) | -20°C, desiccated |

| Stock Solution Storage | -20°C (in anhydrous DMSO or DMF, stable for up to 3 months) |

Experimental Protocols

This section provides a detailed protocol for the biotinylation of a protein with free sulfhydryl groups using Biotin-PEG-maleimide.

Materials

-

Protein to be labeled (containing free sulfhydryls)

-

Biotin-PEG-maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other sulfhydryl-free buffer at pH 6.5-7.5.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

-

Purification column (e.g., Sephadex G-25) or dialysis cassette.

Procedure

-

Preparation of Protein Solution :

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein's sulfhydryl groups are in the form of disulfide bonds, they must be reduced prior to labeling. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

-

Preparation of Biotin-PEG-Maleimide Stock Solution :

-

Allow the vial of Biotin-PEG-maleimide to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

-

Biotinylation Reaction :

-

Calculate the required volume of the Biotin-PEG-maleimide stock solution to achieve a 10-20 fold molar excess relative to the protein.

-

While gently stirring or vortexing the protein solution, add the calculated volume of the biotin reagent.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C.

-

-

Purification of the Biotinylated Protein :

-

Remove excess, unreacted Biotin-PEG-maleimide by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The first colored fraction to elute from the column will be the labeled protein.

-

-

Storage of the Conjugate :

-

Store the purified biotinylated protein in a suitable buffer, optionally with a stabilizing agent like BSA and a preservative like sodium azide. Store at 4°C for short-term use or at -20°C for long-term storage.

-

The following diagram outlines the experimental workflow for protein biotinylation.

Caption: Protein biotinylation workflow.

Applications in Signaling Pathways and Detection

Biotinylated molecules are extensively used to study signaling pathways and protein-protein interactions. The high affinity of the biotin-streptavidin interaction allows for the sensitive detection and purification of target proteins. For instance, a biotinylated antibody can be used to capture its target antigen from a cell lysate. The complex can then be pulled down using streptavidin-coated beads and analyzed by western blotting or mass spectrometry to identify interacting partners.

The diagram below illustrates a simplified signaling pathway detection workflow using a biotinylated antibody.

Caption: Signaling pathway analysis workflow.

Conclusion

Biotin-PEG-maleimide is a powerful and versatile tool for the site-specific labeling of proteins and other biomolecules. Its unique properties, including the specific reactivity of the maleimide group and the benefits conferred by the PEG spacer, make it an indispensable reagent in modern biological research and drug development. By understanding the principles of its reactivity and following established protocols, researchers can effectively utilize this reagent to advance their scientific discoveries.

References

A Technical Guide to Biotin-PEG-Maleimide: Suppliers, Pricing, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG-maleimide, a versatile heterobifunctional crosslinker crucial for various applications in research and drug development. This document details commercially available suppliers, their current pricing, and in-depth experimental protocols. Furthermore, it visualizes key experimental workflows using the DOT language for clear, reproducible conceptualization of experimental designs.

Introduction to Biotin-PEG-Maleimide

Biotin-PEG-maleimide is a chemical reagent that incorporates three key functional components:

-

Biotin: A small vitamin that exhibits an extraordinarily high affinity for avidin and streptavidin proteins. This interaction is widely exploited for detection, purification, and immobilization applications.

-

Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic polymer chain. The PEG spacer increases the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes aggregation of labeled proteins. The length of the PEG chain can be varied to optimize specific applications.

-

Maleimide: A reactive group that specifically and efficiently forms a stable thioether bond with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction is most efficient at a pH range of 6.5-7.5.[1][2][3]

This unique combination of functionalities makes Biotin-PEG-maleimide an invaluable tool for the targeted biotinylation of proteins, peptides, and other thiol-containing molecules. Its applications are extensive, ranging from fundamental research in molecular biology to the development of sophisticated drug delivery systems.[4]

Commercial Suppliers and Pricing

A variety of life science suppliers offer Biotin-PEG-maleimide with different PEG spacer lengths and in various quantities. The following table summarizes a selection of commercially available options to aid in reagent selection and budget planning. Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

| Supplier | Product Name | Molecular Weight (PEG) | Quantity | Price (USD) |

| BroadPharm | Biotin-PEG-Mal, MW 2000 | 2,000 Da | 100 mg | $260.00 |

| 250 mg | $450.00 | |||

| 500 mg | $630.00 | |||

| 1 g | $890.00 | |||

| Vector Labs | Biotin-PEG3-Maleimide | 569.67 Da (total) | 25 mg | $163.00 |

| 100 mg | - | |||

| 1000 mg | $894.00 | |||

| Thermo Fisher Scientific | EZ-Link™ Maleimide-PEG2-Biotin, No-Weigh™ Format | - | 10 x 2 mg | $320.00 |

| Elex Biotech LLC | Maleimide PEG biotin, Mp 10000 | 10,000 Da | 1 g | $1,531.00 |

| JenKem Technology | Biotin PEG Maleimide | Various | Custom/Bulk | Inquire |

Core Applications and Experimental Protocols

Biotin-PEG-maleimide is utilized in a wide array of molecular biology and biopharmaceutical research applications. This section details the methodologies for some of the most common uses.

Biotinylation of Proteins and Antibodies

The most prevalent application of Biotin-PEG-maleimide is the specific labeling of proteins and antibodies at cysteine residues. This process is fundamental for subsequent detection, purification, or immobilization steps.

This protocol is adapted from methodologies provided by AAT Bioquest and Thermo Fisher Scientific.[5]

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Biotin-PEG-maleimide

-

Phosphate Buffered Saline (PBS), 20 mM, pH 7.2 (or other sulfhydryl-free buffer, pH 6.5-7.5)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Spin column (e.g., Zeba™ Spin Desalting Columns) or gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in PBS buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

-

-

Biotin-PEG-maleimide Stock Solution Preparation:

-

Dissolve Biotin-PEG-maleimide in anhydrous DMSO to a concentration of 5-10 mg/mL. This should be done immediately before use as the maleimide group can hydrolyze in the presence of moisture.

-

-

Labeling Reaction:

-

Add the Biotin-PEG-maleimide stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the biotin reagent over the protein. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rotation.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted Biotin-PEG-maleimide using a spin desalting column for small-scale reactions (100 µg to 1 mg of protein).

-

For larger scale reactions, use a gel filtration column (e.g., Sephadex G-25).

-

Collect the fractions containing the biotinylated protein.

-

-

Storage:

-

The purified biotinylated protein can be used immediately or stored at -20°C or -80°C for future use. The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide may be considered for long-term storage.

-

Protein Immobilization for Surface-Based Assays

Biotinylated proteins can be easily and strongly immobilized on streptavidin-coated surfaces, which is a common strategy in techniques like Surface Plasmon Resonance (SPR) and single-molecule studies.

This protocol outlines the general steps for immobilizing a biotinylated protein on a streptavidin-coated sensor chip or slide.

Materials:

-

Biotinylated protein

-

Streptavidin-coated surface (e.g., sensor chip, glass slide, magnetic beads)

-

Binding buffer (e.g., PBS)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Surface Preparation:

-

Equilibrate the streptavidin-coated surface with the binding buffer.

-

-

Blocking (Optional but Recommended):

-

To minimize non-specific binding, incubate the surface with blocking buffer for 30-60 minutes at room temperature.

-

Wash the surface three times with washing buffer.

-

-

Immobilization:

-

Dilute the biotinylated protein in the binding buffer to the desired concentration (typically in the low µg/mL to ng/mL range).

-

Incubate the diluted biotinylated protein solution with the streptavidin-coated surface for 15-60 minutes at room temperature.

-

-

Washing:

-

Wash the surface extensively with washing buffer to remove any unbound biotinylated protein.

-

-

Ready for Assay:

-

The surface with the immobilized protein is now ready for the downstream application (e.g., interaction analysis).

-

Pull-Down Assays for Protein-Protein Interaction Studies

Pull-down assays are a powerful in vitro technique to identify and validate protein-protein interactions. A biotinylated "bait" protein is used to capture its interacting "prey" protein(s) from a cell lysate or protein mixture.

This protocol provides a general workflow for a pull-down assay using a biotinylated bait protein.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate or protein mixture containing the putative "prey" protein(s)

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer with free biotin)

Procedure:

-

Preparation of Cell Lysate:

-

Prepare a cell lysate containing the "prey" protein(s) using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Bait Protein Immobilization:

-

Incubate the streptavidin-coated beads with the biotinylated "bait" protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads with lysis buffer to remove any unbound bait protein.

-

-

Bait-Prey Interaction:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the bait-prey complex.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bait-prey complex from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is a common method.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the "prey" protein to confirm the interaction.

-

Conclusion

Biotin-PEG-maleimide is a cornerstone reagent in modern molecular biology and drug development, enabling the precise and efficient biotinylation of thiol-containing molecules. Its utility in protein labeling, immobilization, and interaction studies is well-established. The selection of a specific Biotin-PEG-maleimide reagent will depend on the desired PEG spacer length and the scale of the experiment. The protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this versatile tool into their experimental designs, facilitating a deeper understanding of complex biological systems and advancing the development of novel therapeutics.

References

Methodological & Application

Application Note: Site-Specific Antibody Biotinylation using Biotin-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (Ka = 10¹⁵ M⁻¹) is leveraged in a myriad of applications, including ELISA, Western blotting, immunohistochemistry, affinity purification, and targeted drug delivery.[1] Site-specific conjugation is critical to preserve the antibody's antigen-binding affinity and biological function.

This application note provides a detailed protocol for the site-specific biotinylation of antibodies using a Biotin-PEG-Maleimide linker. The maleimide group reacts specifically with free sulfhydryl (-SH) groups, typically found in cysteine residues.[] By reducing the antibody's native disulfide bonds, primarily in the flexible hinge region, we can expose these sulfhydryl groups for targeted conjugation. This method offers greater control over the site of biotin attachment compared to random biotinylation of amine groups (e.g., on lysine residues).[3] The inclusion of a polyethylene glycol (PEG) spacer arm enhances the solubility of the resulting conjugate, prevents aggregation, and makes the biotin moiety more accessible for binding to streptavidin.[4]

Principle of the Reaction

The conjugation process involves two main steps:

-

Antibody Reduction : Selective reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups.

-

Thiol-Maleimide Conjugation : The maleimide group of the Biotin-PEG-Maleimide reagent undergoes a Michael addition reaction with the generated free sulfhydryl group, forming a stable, covalent thioether bond. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are pivotal in cellular communication, signal transduction, and as therapeutic targets. The ability to specifically label these proteins on live cells is crucial for studying their function, trafficking, and interactions. Biotinylation, the covalent attachment of biotin to a molecule, is a powerful technique for this purpose due to the high-affinity interaction between biotin and streptavidin, which allows for sensitive detection and efficient purification.[][2]

This document provides detailed protocols and application notes for the selective biotinylation of cell surface proteins using Biotin-PEG-maleimide. This reagent targets free sulfhydryl groups (thiols) on cysteine residues, offering a more specific labeling strategy compared to amine-reactive reagents, as cysteine is a less abundant amino acid.[][3] The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and minimizes steric hindrance, facilitating the subsequent binding of streptavidin.[4]

Principle of the Method

The maleimide group of Biotin-PEG-maleimide reacts specifically with the sulfhydryl groups of cysteine residues on extracellular domains of membrane proteins to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. Since Biotin-PEG-maleimide is membrane-impermeable, only proteins exposed on the cell surface are labeled. Following biotinylation, cells can be lysed, and the biotinylated proteins can be isolated using streptavidin- or avidin-conjugated beads for subsequent analysis by Western blotting, mass spectrometry, or other proteomic techniques.

Chemical Reaction

The following diagram illustrates the covalent bond formation between the maleimide group of the biotinylation reagent and a sulfhydryl group on a cell surface protein.

References

Application Notes and Protocols: Biotin-PEG-Maleimide in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of Biotin-PEG-maleimide as a versatile linker in drug delivery systems. The unique properties of this hetero-bifunctional reagent enable the targeted delivery of therapeutics through the high-affinity interaction of biotin with its receptors on cell surfaces, while the maleimide group allows for stable covalent conjugation to drug carriers or therapeutic molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the final conjugate.[1][2][3][4]

I. Principle of Biotin-PEG-Maleimide in Targeted Drug Delivery

Biotin-PEG-maleimide is a linker that combines three key functional components:

-

Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, and binds to the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells.[5] This interaction facilitates targeted delivery and cellular uptake through receptor-mediated endocytosis.

-

Polyethylene Glycol (PEG): A hydrophilic polymer that increases the solubility and stability of the conjugate in biological fluids. The PEG spacer also provides flexibility and reduces steric hindrance, which can improve the accessibility of biotin for receptor binding and the maleimide for conjugation.

-

Maleimide: A thiol-reactive group that forms a stable covalent thioether bond with sulfhydryl groups (-SH) present in cysteine residues of proteins, peptides, or other thiol-modified molecules. This reaction is highly specific under physiological conditions (pH 6.5-7.5).

The combination of these components in a single molecule allows for the construction of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and functionalized liposomes.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the application of biotin-PEG-maleimide in drug delivery systems.

Table 1: Biotin-Avidin/Streptavidin Interaction Parameters

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Biotin-Avidin | ~10⁻¹⁵ M | |

| Binding Stoichiometry (Biotin molecules per Avidin) | 4 |

Table 2: Comparison of Linkage Chemistries in Drug Delivery

| Linkage Type | Bond Formed | Key Features | Considerations | Reference |

| Biotin-Avidin | Non-covalent | Extremely high affinity and specificity. | Potential immunogenicity of avidin (a bacterial protein). | |

| Maleimide-Thiol | Covalent (Thioether) | Highly stable bond. Specific reaction with thiols at physiological pH. | Maleimide ring can undergo hydrolysis at higher pH. |

Table 3: Characterization of Biotinylated Nanoparticles

| Nanoparticle System | Biotin Conjugation Density | Average Diameter | Polydispersity Index (PDI) | Reference |

| Biotinylated Chitosan Nanoparticles (Bio-CS-NP) | 2.2 biotin/CS molecule | 296.8 nm | 0.155 | |

| Bio-CS modified PLGA nanospheres | (1.36 ± 0.34) µmol/100 mg | Not Specified | Not Specified |

III. Experimental Protocols

Protocol 1: Conjugation of Biotin-PEG-Maleimide to a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with Biotin-PEG-Maleimide.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Biotin-PEG-Maleimide

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., gel filtration, dialysis)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Protein Preparation: a. Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP. c. Incubate the mixture at room temperature for 20-60 minutes.

-

Biotin-PEG-Maleimide Preparation: a. Allow the vial of Biotin-PEG-Maleimide to warm to room temperature before opening. b. Prepare a stock solution of Biotin-PEG-Maleimide (e.g., 1-10 mg/mL) in anhydrous DMF or DMSO.

-

Conjugation Reaction: a. Add a 10-20 fold molar excess of the Biotin-PEG-Maleimide solution to the protein solution while gently stirring. b. Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Purification: a. Remove excess, unreacted Biotin-PEG-Maleimide and byproducts using a suitable purification method such as gel filtration (desalting column) or dialysis.

-

Storage: a. Store the purified biotinylated protein at 2-8°C for short-term use (up to 1 week). b. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Protocol 2: Quantification of Biotinylation

The extent of biotin incorporation can be determined using various assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Materials:

-

HABA/Avidin pre-mixed solution

-

Biotinylated protein sample

-

Spectrophotometer

Procedure:

-

Follow the instructions provided with a commercially available biotin quantitation kit.

-

In brief, the HABA/Avidin complex has a characteristic absorbance.

-

When the biotinylated sample is added, biotin displaces HABA from the avidin, causing a decrease in absorbance.

-

The change in absorbance is proportional to the amount of biotin in the sample, which can be quantified by comparing it to a standard curve of known biotin concentrations.

Protocol 3: In Vitro Cell Uptake Study

This protocol outlines a method to assess the targeted uptake of a biotinylated drug delivery system in cancer cells overexpressing the biotin receptor.

Materials:

-

Cancer cell line overexpressing biotin receptor (e.g., HepG2)

-

Control cell line with low biotin receptor expression (e.g., WI-38)

-

Biotinylated fluorescently-labeled drug delivery system

-

Non-biotinylated fluorescently-labeled drug delivery system (as a control)

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer and control cells in appropriate culture plates or dishes and allow them to adhere overnight.

-

Treatment: a. Treat the cells with the biotinylated fluorescently-labeled drug delivery system at a predetermined concentration. b. As a control, treat a separate set of cells with the non-biotinylated version. c. To confirm receptor-mediated uptake, pre-incubate a set of cells with an excess of free biotin before adding the biotinylated system.

-

Incubation: Incubate the cells for a specific period (e.g., 2-4 hours) at 37°C.

-

Washing: Wash the cells thoroughly with PBS to remove any unbound drug delivery systems.

-

Analysis: a. Fluorescence Microscopy: Visualize the cellular uptake of the fluorescently-labeled systems using a fluorescence microscope. b. Flow Cytometry: Quantify the cellular uptake by analyzing the fluorescence intensity of the cells using a flow cytometer.

IV. Visualizations

Diagram 1: Biotin-PEG-Maleimide Conjugation Workflow

Caption: Workflow for conjugating Biotin-PEG-Maleimide to a thiol-containing protein.

Diagram 2: Biotin Receptor-Mediated Endocytosis Pathway

References

Application Notes and Protocols for Surface Immobilization using Biotin-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface immobilization is a critical technique in various fields of life science research and drug development, enabling the controlled attachment of biomolecules to solid supports. This allows for the study of molecular interactions, the development of biosensors, and the engineering of bioactive surfaces for cell culture and tissue engineering. Biotin-PEG-Maleimide is a heterobifunctional crosslinker that offers a versatile and robust method for surface immobilization. This molecule combines the high specificity and affinity of the biotin-streptavidin interaction with the covalent and stable bond formation between a maleimide group and a thiol group. The polyethylene glycol (PEG) spacer provides hydrophilicity, reduces non-specific binding, and offers spatial control over the immobilized molecule.[1][2]

This document provides detailed application notes and experimental protocols for the use of Biotin-PEG-Maleimide in surface immobilization applications.

Principle of Biotin-PEG-Maleimide Chemistry

Biotin-PEG-Maleimide is a trifunctional molecule at its core:

-

Biotin: A vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin (and avidin) proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3][4] This interaction is rapid and stable against changes in pH, temperature, and denaturing agents.

-

Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic polymer chain that separates the biotin and maleimide groups. The PEG spacer minimizes steric hindrance, improves the solubility of the conjugate, and reduces non-specific adsorption of other molecules to the surface.[5]

-

Maleimide: A chemical group that reacts specifically with free sulfhydryl (thiol) groups (-SH) to form a stable covalent thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

The general workflow for surface immobilization using Biotin-PEG-Maleimide involves two main steps:

-

Biotinylation of the Molecule of Interest: The molecule to be immobilized (e.g., a protein, peptide, or small molecule) must possess a free thiol group. If the molecule does not naturally contain a cysteine residue, one can be introduced through genetic engineering or chemical modification. The maleimide group of the Biotin-PEG-Maleimide reagent reacts with the thiol group on the target molecule, resulting in a biotinylated molecule.

-

Immobilization on a Streptavidin-Coated Surface: The biotinylated molecule is then introduced to a surface that has been pre-coated with streptavidin. The strong biotin-streptavidin interaction anchors the molecule to the surface in a highly specific and stable manner.

Applications

The versatility of Biotin-PEG-Maleimide chemistry lends itself to a wide range of applications in research and drug development:

-

Biosensor Development: Immobilization of antibodies, enzymes, or other recognition elements onto biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR), for studying molecular interactions and kinetics.

-

Cell Adhesion Studies: Creation of defined surfaces with immobilized ligands (e.g., RGD peptides) to investigate cell adhesion, spreading, and migration, as well as the underlying signaling pathways.

-

Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands to enhance their delivery to specific cells or tissues.

-

Protein Microarrays: Site-specific immobilization of proteins onto glass slides or other substrates for high-throughput analysis of protein function and interaction.

-

Single-Molecule Studies: Controlled attachment of individual molecules to surfaces for investigation using techniques like Atomic Force Microscopy (AFM) or single-molecule fluorescence.

Data Presentation

Table 1: Quantitative Data for Protein Immobilization on Streptavidin-Coated Surfaces

| Parameter | Typical Values | Method of Determination | Reference |

| Protein Surface Density | 2 ng/mm² | Surface Plasmon Resonance (SPR) | |

| 6.1 - 6.8 pmol/cm² | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Spectroscopic Ellipsometry | ||

| Biotin Binding Capacity | ≥ 15 pmoles per well | Fluorescence-based assay | |

| Streptavidin Surface Coverage | 3.7 pmol/cm² (maximum) | Localized Surface Plasmon Resonance (LSPR) | |

| Dissociation Constant (Kd) of Immobilized Biotinylated Fibronectin to Streptavidin | 1.1 x 10⁻⁷ to 5.3 x 10⁻¹¹ M | Surface Plasmon Resonance (SPR) |

Table 2: Quantitative Data for Cell Adhesion on Functionalized Surfaces

| Cell Type | Ligand | Adhesion Metric | Quantitative Value | Method of Determination | Reference |

| Mouse Myoblast (C2C12) | RGD-displaying knottins | Increased cell elongation | Qualitative observation | Microscopy | |

| PC12, HeLa, HEK293T | RGD nanopillar arrays | Enhanced cell attachment and spreading | Qualitative observation | Microscopy | |

| FAK+/FAK- cells | Fibronectin | Percentage of adhesion | ~50-100% | Crystal Violet Staining |

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein in Solution

Materials:

-

Protein with a free thiol group (e.g., containing a cysteine residue)

-

Biotin-PEG-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Solvent for Biotin-PEG-Maleimide: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

-

Biotin-PEG-Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEG-Maleimide in DMF or DMSO to a concentration of 5-10 mg/mL.

-

Biotinylation Reaction: Add the Biotin-PEG-Maleimide stock solution to the protein solution. A molar ratio of 2:1 (Biotin-PEG-Maleimide:protein) is a good starting point. The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Remove the unreacted Biotin-PEG-Maleimide and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the concentration of the biotinylated protein using a standard protein assay. The degree of biotinylation can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Immobilization of a Biotinylated Protein on a Streptavidin-Coated Surface (e.g., for SPR)

Materials:

-

Biotinylated protein (from Protocol 1)

-

Streptavidin-coated sensor chip or other surface

-

Immobilization Buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration Solution (if applicable, for SPR): e.g., 1 M NaCl, 50 mM NaOH

Procedure:

-

Surface Preparation: Equilibrate the streptavidin-coated surface with the immobilization buffer according to the manufacturer's instructions.

-

Immobilization: Prepare a solution of the biotinylated protein in the immobilization buffer at a suitable concentration (e.g., 10-100 µg/mL). Inject or incubate the protein solution over the streptavidin-coated surface. The optimal concentration and incubation time will depend on the desired surface density and the specific application.

-

Washing: Wash the surface extensively with the immobilization buffer to remove any unbound protein.

-

Blocking (Optional): To minimize non-specific binding in subsequent steps, the surface can be blocked with a solution of free biotin or a protein like bovine serum albumin (BSA).

-

Analysis: The surface with the immobilized protein is now ready for downstream applications, such as interaction analysis by SPR.

Mandatory Visualization

Caption: Experimental workflow for surface immobilization.

Signaling Pathway: Integrin-Mediated Cell Adhesion and FAK Signaling

Surfaces functionalized with extracellular matrix (ECM) proteins or peptides like RGD (Arginine-Glycine-Aspartic acid) are widely used to study cell adhesion and the resulting intracellular signaling cascades. The immobilization of these ligands via Biotin-PEG-Maleimide provides a controlled way to present these cues to cells. A key pathway activated upon cell adhesion to these surfaces is the integrin-Focal Adhesion Kinase (FAK) signaling pathway.

Integrins are transmembrane receptors that, upon binding to their ligands (e.g., fibronectin containing the RGD motif), cluster and recruit a complex of proteins to the cytoplasmic side, forming focal adhesions. FAK is a non-receptor tyrosine kinase that is a central component of this complex. The activation of FAK through autophosphorylation at Tyr397 creates a binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, leading to the activation of pathways that regulate cell survival, proliferation, migration, and differentiation.

Caption: Integrin-FAK signaling pathway activation.

References

- 1. Engineered Surfaces That Promote Capture of Latent Proteins to Facilitate Integrin-Mediated Mechanical Activation of Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

- 3. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Biotin-PEG-Maleimide in Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG-Maleimide in the development of targeted drug delivery systems and other biomedical applications. The unique heterobifunctional structure of Biotin-PEG-Maleimide, featuring a biotin moiety for specific targeting and a maleimide group for covalent conjugation to thiol-containing nanoparticles, makes it an invaluable tool in nanomedicine. The inclusion of a Polyethylene Glycol (PEG) spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the functionalized nanoparticles.

Principle of Biotin-Targeted Nanoparticle Functionalization

The core principle behind the use of Biotin-PEG-Maleimide lies in the highly specific and strong non-covalent interaction between biotin (Vitamin B7) and its receptors, such as the sodium-dependent multivitamin transporter (SMVT) and avidin/streptavidin.[1] Many cancer cells overexpress biotin receptors, making biotin an excellent targeting ligand for delivering therapeutic payloads specifically to tumor sites.[2]

The functionalization process involves a two-step approach:

-

Nanoparticle Surface Modification : The surface of a nanoparticle (e.g., gold, iron oxide, liposomes, polymeric nanoparticles) is modified to present free thiol (-SH) groups.

-

Conjugation with Biotin-PEG-Maleimide : The maleimide group of the Biotin-PEG-Maleimide linker reacts specifically with the thiol groups on the nanoparticle surface via a Michael addition reaction, forming a stable covalent thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[3][4][5]

This strategy results in nanoparticles coated with biotin molecules, ready for targeted delivery applications.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on nanoparticle functionalization using PEG-maleimide and biotin-PEG linkers.

Table 1: Nanoparticle Physicochemical Properties

| Nanoparticle Type | Core Material | Functionalization Ligand | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Liposomes | Phytantriol | DSPE-PEG-Maleimide | 232 | - | - | |

| Hexosomes | Phytantriol | DSPE-PEG-Maleimide | 251 | - | - | |

| Polymeric Nanoparticles | PLGA | Maleimide-PEG-Amine | 183 | - | - | |

| Magnetic Nanoparticles | Iron Oxide | OA-PEG | 184 | 0.009 - 0.11 | - | |

| Chitosan Nanoparticles | Chitosan | Sulfosuccinimidobiotin | 296.8 | 0.155 | - |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Type | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |

| PLGA-Maleimide-PEG | Imatinib | 5.05% | - | |

| Magnetic Nanoparticles (OA-PEG) | Doxorubicin | - | - | |

| PLGA-PEG | Docetaxel | 4.4% - 5.5% | - | |

| PLGA | Pioglitazone | - | High |

Table 3: Biotinylation and Conjugation Efficiency

| Nanoparticle/Molecule | Linker | Molar Ratio (Reagent:Molecule) | Conjugation Efficiency (%) | Quantification Method | Reference |

| Thiol-containing protein | Maleimide-PEG11-Biotin | 5-20 fold excess | - | - | |

| IgG | Maleimide-PEG2-Biotin | 20 fold excess | - | - | |

| Amino-functionalized PS NP | Maleimide-PEG | - | - | Ellman's Test | |

| Chitosan Nanoparticles | Sulfosuccinimidobiotin | - | 2.2 biotin/CS | Biotin Assay Kit |

Experimental Protocols

Protocol 1: General Procedure for Thiolation of Nanoparticles (Example: Gold Nanoparticles)

This protocol describes the introduction of thiol groups onto the surface of gold nanoparticles (AuNPs) using a thiol-containing PEG linker.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

Thiol-PEG linker (e.g., HS-PEG-COOH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Prepare a solution of the Thiol-PEG linker in DI water.

-

Add the Thiol-PEG linker solution to the AuNP suspension. A typical molar ratio is a 1000-fold excess of the linker to the nanoparticles.

-

Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing the excess, unbound linker.

-

Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any non-covalently bound linkers.

-

Resuspend the final thiolated AuNPs in PBS for the next conjugation step.

Protocol 2: Conjugation of Biotin-PEG-Maleimide to Thiolated Nanoparticles

This protocol details the covalent attachment of Biotin-PEG-Maleimide to the surface of thiol-functionalized nanoparticles.

Materials:

-

Thiolated nanoparticles (from Protocol 1)

-

Biotin-PEG-Maleimide

-

Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the Biotin-PEG-Maleimide (if necessary)

-

Size exclusion chromatography column or dialysis membrane for purification

Procedure:

-

Dissolve the Biotin-PEG-Maleimide in the appropriate solvent. For many commercially available reagents, direct dissolution in the reaction buffer is possible.

-

Prepare a solution of the thiolated nanoparticles in the sulfhydryl-free buffer.

-

Add the Biotin-PEG-Maleimide solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the maleimide reagent over the estimated amount of surface thiol groups is recommended as a starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if using a fluorescently tagged maleimide.

-

Purify the biotinylated nanoparticles from excess, unreacted Biotin-PEG-Maleimide. This can be achieved by:

-

Size Exclusion Chromatography: Pass the reaction mixture through a suitable size exclusion column to separate the larger nanoparticles from the smaller, unreacted linker molecules.

-

Dialysis: Dialyze the reaction mixture against the reaction buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to allow the smaller unreacted linkers to diffuse out.

-

-

Collect the purified Biotin-PEG-Maleimide functionalized nanoparticles.

Protocol 3: Quantification of Surface Biotinylation

This protocol provides a method to quantify the amount of biotin conjugated to the nanoparticle surface using a competitive fluorescence-based biotin quantitation kit.

Materials:

-

Biotinylated nanoparticles

-

Fluorescence Biotin Quantitation Kit (containing avidin/streptavidin-coated plates and a biotin-probe conjugate)

-

Plate reader capable of fluorescence measurements

Procedure:

-

Follow the manufacturer's instructions for the specific biotin quantitation kit.

-

Briefly, a standard curve is generated using known concentrations of free biotin.

-

The biotinylated nanoparticles are incubated in the avidin/streptavidin-coated wells. The surface-bound biotin will compete with the biotin-probe conjugate for binding to the immobilized avidin/streptavidin.

-

After washing, the amount of bound biotin-probe is quantified by measuring the fluorescence signal.

-

The amount of biotin on the nanoparticles is determined by comparing the reduction in fluorescence signal to the standard curve.

-

The biotin density on the nanoparticle surface can then be calculated based on the nanoparticle concentration and surface area.

Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG-Maleimide Conjugation Efficiency

Welcome to the technical support center for Biotin-PEG-maleimide conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the Biotin-PEG-maleimide conjugation process.

Issue 1: Low or No Conjugation Efficiency

Q: I am observing very low or no biotinylation of my protein/peptide. What are the potential causes and how can I troubleshoot this?

A: Low conjugation efficiency is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

-

Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis, rendering it unreactive towards thiols.[1] This susceptibility increases with pH.[2]

-

Absence of Free Thiols: The maleimide group specifically reacts with free sulfhydryl (-SH) groups. If your protein's cysteine residues are involved in disulfide bonds, they will not be available for conjugation.

-